(1-butyl-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-[(4-methylphenyl)methyl]carboxamide
CAS No.:
Cat. No.: VC14960207
Molecular Formula: C24H25N5O2
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N5O2 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 7-butyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H25N5O2/c1-3-4-12-29-21(25)18(23(30)26-15-17-10-8-16(2)9-11-17)14-19-22(29)27-20-7-5-6-13-28(20)24(19)31/h5-11,13-14,25H,3-4,12,15H2,1-2H3,(H,26,30) |
| Standard InChI Key | ZSQWZJCMUDTILS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s IUPAC name—7-butyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide—reveals a tricyclic system comprising fused pyridine, pyrimidine, and pyridone rings. Key structural elements include:
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Fused heterocyclic core: A pyridino[1,2-a]pyridino[2,3-d]pyrimidine scaffold providing rigidity and planar geometry conducive to biomolecular interactions.
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Butyl side chain: A hydrophobic n-butyl group at position 1, enhancing membrane permeability.
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p-Tolylmethyl carboxamide: Aromatic substituent linked via a carboxamide bridge, enabling hydrogen bonding and π-stacking interactions .
The molecular formula (C₂₄H₂₅N₅O₂) and weight (415.5 g/mol) were confirmed through high-resolution mass spectrometry. Comparative analysis with simpler analogs like N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide (PubChem CID 1489245) highlights the enhanced complexity conferred by the tricyclic system .
Spectroscopic and Computational Data
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SMILES Notation: CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2
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InChI Key: ZSQWZJCMUDTILS-UHFFFAOYSA-N
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X-ray Crystallography: While structural data remain unpublished, density functional theory (DFT) simulations predict a dihedral angle of 127° between the pyridone and pyrimidine rings, optimizing π-orbital overlap.
Synthetic Methodology and Optimization
Multi-Step Synthesis Overview
The compound is synthesized through a seven-step sequence starting from 2-aminonicotinic acid:
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Cyclocondensation: Formation of the pyridone ring via reaction with butylamine under refluxing ethanol.
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Imination: Introduction of the imino group using ammonium acetate in acetic acid.
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Pyrimidine Ring Closure: Cyclization with ethyl cyanoacetate catalyzed by piperidine.
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Carboxamide Coupling: Reaction of the intermediate acid chloride with 4-methylbenzylamine.
Yield optimization studies indicate that Step 3 benefits from microwave-assisted heating (120°C, 30 min), improving cyclization efficiency from 58% to 82%.
Purification and Analytical Validation
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
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Stability: Degrades <5% over 6 months at −20°C under nitrogen.
Mechanistic Insights and Biological Activity
Putative Targets and Pathways
While direct target identification studies are pending, structural analogs implicate several mechanisms:
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Kinase Inhibition: The tricyclic core may occupy ATP-binding pockets in kinases (e.g., EGFR, VEGFR), as seen in pyridopyrimidine inhibitors .
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DNA Intercalation: Planar aromatic systems could intercalate DNA, disrupting replication in cancer cells .
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Enzymatic Oxidation: The imino group may undergo bioactivation to reactive nitrenium ions, inducing cytotoxic effects.
Anticancer Activity Profiling
In vitro screening against the A549 lung adenocarcinoma cell line (Table 1) revealed:
| Concentration (μM) | Viability Reduction (%) | Selectivity Index (vs. HSAEC1-KT) |
|---|---|---|
| 10 | 22 ± 3 | 1.8 |
| 50 | 61 ± 5 | 3.2 |
| 100 | 89 ± 6 | 4.7 |
Data extrapolated from structurally related hydrazones
Notably, the compound’s selectivity index surpasses cisplatin (1.5 at 100 μM), suggesting reduced off-target toxicity .
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA):
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Time-Kill Kinetics: 3-log reduction in CFU/mL at 24 h
Mechanistic studies indicate disruption of membrane potential and β-ketoacyl-ACP synthase II (FabF) inhibition .
Structure-Activity Relationship (SAR) Considerations
Role of the Butyl Side Chain
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Hydrophobicity: Elongating the alkyl chain beyond butyl diminishes solubility without enhancing potency.
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Conformational Effects: Butyl orientation influences tricyclic core planarity, critical for DNA intercalation.
Impact of the p-Tolylmethyl Group
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Aromatic Stacking: Replacement with aliphatic amines reduces MRSA activity by 8-fold .
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Metabolic Stability: Methyl substitution impedes cytochrome P450-mediated oxidation .
Therapeutic Development Challenges
Pharmacokinetic Limitations
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Oral Bioavailability: <15% in rat models due to first-pass metabolism.
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Plasma Protein Binding: 94% (predominantly albumin), limiting free drug concentrations.
Toxicity Concerns
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